molecular formula C12H12N2O2S B11326855 methyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate

methyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate

Cat. No.: B11326855
M. Wt: 248.30 g/mol
InChI Key: HKUIJBBQSGBLQK-UHFFFAOYSA-N
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Description

Methyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate is a heterocyclic compound featuring a fused cyclopenta[b]pyridine core. Key structural elements include:

  • Cyclopenta[b]pyridine ring: A 5-membered cyclopentane fused with a pyridine ring, partially hydrogenated (6,7-dihydro-5H).
  • Substituents: A cyano group (-CN) at position 3, a sulfanyl (-S-) group at position 2, and a methyl ester (-COOCH₃) attached via the sulfanyl group.
  • Molecular formula: C₁₂H₁₂N₂O₂S.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

methyl 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C12H12N2O2S/c1-16-11(15)7-17-12-9(6-13)5-8-3-2-4-10(8)14-12/h5H,2-4,7H2,1H3

InChI Key

HKUIJBBQSGBLQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C=C2CCCC2=N1)C#N

Origin of Product

United States

Preparation Methods

Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine Analogues

A direct oxidation method employs Mn(OTf)₂ as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in aqueous media. For example, 2,3-cyclopentenopyridine undergoes oxidation at 25°C for 24 hours to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives with up to 88% yield. The reaction proceeds via activation of the CH₂ group adjacent to the pyridine moiety, enabling selective ketone formation without over-oxidation.

Key Conditions :

  • Catalyst: Mn(OTf)₂ (0.5 mol%)

  • Oxidant: t-BuOOH (65% in H₂O, 5 equiv)

  • Solvent: H₂O

  • Temperature: 25°C

  • Yield Range: 81–88%

Cyclocondensation of 2,5-Diarylidenecyclopentanone with Propanedinitrile

An alternative route involves sodium alkoxide-mediated cyclocondensation between 2,5-diarylidenecyclopentanone and propanedinitrile. This method directly incorporates the cyano group at position 3 of the cyclopenta[b]pyridine framework. For instance, refluxing 2,5-bis(2-pyridinylmethylene)cyclopentanone with propanedinitrile in ethanol/methanol at 80°C for 1–2 hours yields 3-cyano-substituted derivatives in high purity (85–90% yield).

Key Conditions :

  • Base: Sodium ethoxide/methoxide (1 equiv)

  • Solvent: Ethanol or methanol

  • Temperature: 80°C (reflux)

  • Reaction Time: 1–2 hours

Integrated Synthetic Routes

Sequential Oxidation-Cyclocondensation-Thiolation

A three-step protocol combines the above methods:

  • Oxidation : Synthesize 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one from 2,3-cyclopentenopyridine.

  • Cyclocondensation : Introduce the cyano group via sodium methoxide-mediated reaction with propanedinitrile.

  • Thiolation : Install the sulfanylacetate group using methyl mercaptoacetate.

Overall Yield : 62–68% (cumulative).

One-Pot Multi-Component Synthesis

Emerging methodologies explore tandem reactions to reduce purification steps. For example, simultaneous cyclocondensation and thiolation in dimethylformamide (DMF) at 100°C yield the target compound in 55% yield, albeit with lower efficiency.

Optimization and Challenges

Catalytic System Efficiency

Mn(OTf)₂ outperforms other transition-metal catalysts (e.g., Fe, Cu) in oxidation steps due to its Lewis acidity and water compatibility. Substituting t-BuOOH with H₂O₂ or M-CPBA reduces yields to <5%.

Solvent Effects

Polar aprotic solvents (e.g., MeCN, DMF) enhance thiolation rates but may necessitate higher temperatures. Aqueous systems are optimal for Mn-catalyzed oxidations but incompatible with esterification.

Functional Group Compatibility

The cyano group’s electron-withdrawing nature accelerates nucleophilic aromatic substitution at position 2 but may destabilize intermediates during cyclocondensation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({3-cyano-5H,6H,7H-cyclopenta[b]pyridin-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to methyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate. For instance, derivatives exhibiting similar structures have shown significant antiproliferative activity against various cancer cell lines, including human colorectal (HCT-116) and breast (MCF-7) cancer cells. These studies indicate that the presence of the sulfanyl group enhances selective targeting of cancerous cells, suggesting potential for development as anticancer agents .

Anti-inflammatory Activity

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for inflammatory processes. In silico evaluations indicate that it could be optimized further for anti-inflammatory applications, potentially providing relief in conditions like asthma or arthritis .

Case Study 1: Synthesis and Evaluation

A study synthesized this compound through a series of reactions involving readily available reagents. The synthesized compound was characterized using nuclear magnetic resonance (NMR) and mass spectrometry techniques. Biological assays demonstrated its potential as an anticancer agent with IC50 values indicating effective inhibition of tumor cell growth .

Case Study 2: Molecular Docking Analysis

In another investigation, molecular docking simulations were conducted to evaluate the binding affinity of this compound to various biological targets associated with inflammation and cancer. The results indicated promising interactions with key enzymes involved in these pathways, supporting further exploration as a therapeutic candidate .

Mechanism of Action

The mechanism of action of methyl 2-({3-cyano-5H,6H,7H-cyclopenta[b]pyridin-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Cyclohepta[b]pyridine Analog

Compound: [(3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetic acid (CAS 293326-96-2) .

  • Structural differences :
    • Ring system : Cyclohepta[b]pyridine (7-membered ring) vs. cyclopenta[b]pyridine (5-membered).
    • Saturation : 6,7,8,9-Tetrahydro vs. 6,7-dihydro.
    • Functional group : Carboxylic acid (-COOH) vs. methyl ester (-COOCH₃).
  • Impact :
    • The larger ring increases conformational flexibility but reduces ring strain.
    • The carboxylic acid group enhances solubility in polar solvents compared to the ester.

Furyl-Substituted Cyclopenta[b]pyridine

Compound: [3-Cyano-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio]acetic acid .

  • Structural differences :
    • Substituent : Additional furyl group at position 3.
    • Functional group : Carboxylic acid (-COOH) vs. methyl ester.
  • The carboxylic acid improves hydrogen-bonding capacity, affecting crystallinity.

Thieno[3,2-c]pyridine Derivatives

Compound: (S)-Methyl (2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate hydrogensulfate .

  • Structural differences: Core: Thieno[3,2-c]pyridine (thiophene fused with pyridine) vs. cyclopenta[b]pyridine. Substituents: Chlorophenyl group and hydrogensulfate counterion.
  • The chlorophenyl group adds steric bulk and lipophilicity.

Nitro-Substituted Cyclopenta[b]pyridine

Compound : Ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate (CAS 904929-05-1) .

  • Structural differences: Substituent: Nitro (-NO₂) vs. cyano (-CN) at position 3. Ester: Ethyl vs. methyl.
  • Impact: The nitro group is a stronger electron-withdrawing group, reducing basicity of the pyridine nitrogen.

Research Findings and Functional Implications

  • Electronic Effects: The cyano group in the target compound provides moderate electron-withdrawing effects, stabilizing the pyridine ring while maintaining reactivity for nucleophilic substitution .
  • Conformational Behavior: Analogs like ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate adopt folded conformations stabilized by intramolecular hydrogen bonds, suggesting similar behavior in the target compound .
  • Solubility and Bioavailability : Methyl esters generally exhibit lower aqueous solubility than carboxylic acids but higher metabolic stability, making them preferable prodrug candidates .
  • Solid-State Interactions : Crystal packing in related compounds involves hydrogen bonds (N–H···O, O–H···N) and layered structures, which may influence the target compound’s crystallinity and stability .

Biological Activity

Methyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14_{14}H16_{16}N2_2O2_2S
  • Synonyms : Oprea1_637781, AKOS001145818, SR

Research indicates that compounds related to this compound may act as allosteric modulators of muscarinic receptors, particularly the M4 subtype. These receptors are implicated in various neurological processes and conditions such as anxiety and schizophrenia .

1. Neuropharmacological Effects

This compound has been studied for its interaction with serotonin receptors (5-HT). These receptors are crucial for mood regulation and cognitive functions. Compounds in this class have shown potential as agonists for the 5-HT2c_{2c} receptor, suggesting possible therapeutic applications in treating mood disorders .

2. Antiviral Activity

Recent studies on cyclopenta[b]pyridine derivatives have demonstrated antiviral properties against plant viruses. For instance, compounds derived from this scaffold exhibited significant activity against Tobacco Mosaic Virus (TMV), outperforming standard antiviral agents like ribavirin at specific concentrations .

3. Insecticidal and Fungicidal Properties

Certain derivatives of cyclopenta[b]pyridines have shown promising insecticidal and fungicidal activities. For example, compounds similar to this compound demonstrated high larvicidal efficacy against Plutella xylostella and effective inhibition against various fungal pathogens at low concentrations .

Case Study 1: Neuropharmacological Assessment

A study evaluated the effects of this compound on anxiety-related behaviors in animal models. The compound was administered at varying doses, revealing dose-dependent anxiolytic effects correlated with increased serotonin levels in the brain.

Case Study 2: Antiviral Efficacy

In a controlled experiment assessing antiviral activity against TMV, derivatives of the compound were tested at concentrations ranging from 100 to 500 μg/mL. Results indicated that certain modifications significantly enhanced antiviral efficacy compared to traditional treatments .

Research Findings Summary Table

Study Activity Findings
Neuropharmacological EffectsAgonist for 5-HT2c_{2c}Potential treatment for mood disorders
Antiviral ActivityInhibition of TMVSuperior activity compared to ribavirin at specific concentrations
Insecticidal/Fungicidal ActivityLarvicidal efficacyHigh effectiveness against Plutella xylostella and various fungi

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing methyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate with optimal yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from sulfur-containing heterocycles and acetic acid derivatives. Key steps include:

  • Reaction Optimization : Use of catalysts (e.g., elemental sulfur) and solvents (e.g., 1,4-dioxane) to enhance intermediate formation, as seen in analogous thioester syntheses .
  • Purification : Chromatographic techniques (e.g., HPLC) to isolate the target compound and minimize side products .
  • Yield Improvement : Adjusting temperature and stoichiometric ratios of precursors, as demonstrated in similar cyclopenta[b]pyridine derivatives .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : To analyze bond connectivity and confirm the presence of the cyano (-CN) and sulfanyl (-S-) groups. For example, splitting patterns in 1H^1H-NMR can resolve diastereotopic protons in the cyclopenta[b]pyridine ring .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+1]+) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Determines bond angles and spatial arrangement, critical for validating heterocyclic ring conformations .

Q. What are the key physical and chemical properties (e.g., solubility, stability) that influence the handling and storage of this compound in laboratory settings?

  • Methodological Answer :

  • Solubility : Test in polar (water, ethanol) and non-polar solvents (DCM) to guide reaction solvent selection. Thioesters often exhibit limited aqueous solubility, necessitating organic phases .
  • Stability : Assess degradation under light, heat, or oxidizing agents via accelerated stability studies. For example, monitor UV-Vis absorbance changes over time to detect decomposition .
  • Storage : Recommendations include inert atmospheres (N2_2) and low temperatures (-20°C) to prevent hydrolysis of the ester or sulfanyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) during structural elucidation of this compound?

  • Methodological Answer :

  • Cross-Validation : Combine 13C^{13}C-NMR DEPT experiments with 2D techniques (HSQC, HMBC) to assign ambiguous peaks. For instance, HMBC correlations can confirm the sulfanyl-acetate linkage .
  • Isotopic Labeling : Use 15N^{15}N-labeled precursors to trace the cyano group’s electronic environment in NMR .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to resolve discrepancies in functional group assignments .

Q. What experimental designs are appropriate for evaluating the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • Long-Term Studies : Use microcosm experiments to simulate abiotic (hydrolysis, photolysis) and biotic (microbial) degradation. Monitor half-life via LC-MS/MS in soil/water matrices .
  • Compartmental Analysis : Measure distribution coefficients (log KowK_{ow}) and soil sorption (log KocK_{oc}) to predict bioaccumulation risks .
  • Metabolite Identification : HRMS and 1H^1H-NMR to track transformation products, such as oxidized sulfanyl groups or ester hydrolysis .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound against specific molecular targets?

  • Methodological Answer :

  • Analog Synthesis : Modify the cyclopenta[b]pyridine core (e.g., replace cyano with carboxyl groups) and test activity in enzyme inhibition assays .
  • In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinase enzymes. Validate with SPR or ITC binding assays .
  • Pharmacophore Mapping : Identify critical moieties (e.g., sulfanyl-acetate) via 3D-QSAR models using CoMFA/CoMSIA approaches .

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